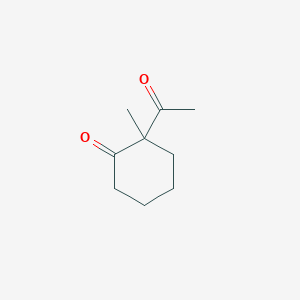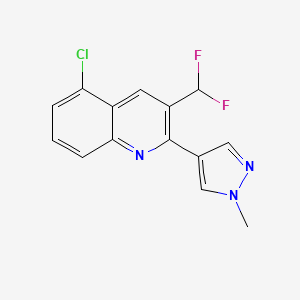
7-Bromo-2,6-dichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,6-dichloroquinazoline is a heterocyclic aromatic compound with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine and chlorine under controlled conditions . The process often requires the use of solvents like chlorobenzene and catalysts such as tris(4-methoxyphenyl)phosphine oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,6-dichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-deficient nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-Coupling Reactions: Utilize palladium or nickel catalysts, phosphine ligands, and organometallic reagents like boronic acids or organozinc compounds.
Major Products:
Substituted Quinazolines: Resulting from nucleophilic substitution.
Polysubstituted Derivatives: Formed through cross-coupling reactions, which can be further functionalized for various applications.
Applications De Recherche Scientifique
7-Bromo-2,6-dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,6-dichloroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
- 6-Bromo-2,4-dichloroquinazoline
- 7-Bromo-2,4-dichloroquinazoline
Comparison: While these compounds share similar halogenation patterns, 7-Bromo-2,6-dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This unique structure can influence its reactivity and biological activity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H3BrCl2N2 |
|---|---|
Poids moléculaire |
277.93 g/mol |
Nom IUPAC |
7-bromo-2,6-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H |
Clé InChI |
MCADHWSIBXZPID-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)





![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)


![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
